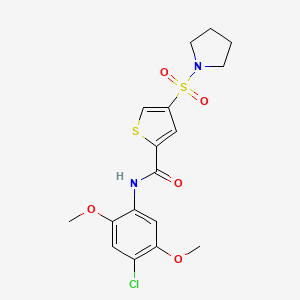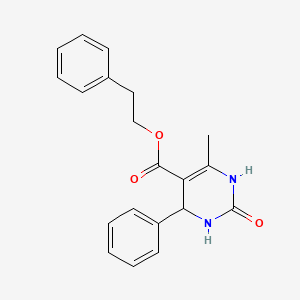![molecular formula C23H31NO4 B5123749 (3,4-dimethoxybenzyl){[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amine](/img/structure/B5123749.png)
(3,4-dimethoxybenzyl){[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-dimethoxybenzyl){[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amine is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DMC or 3C-PMDA. This compound belongs to the family of phenethylamines and has a cyclopentyl ring attached to the amine group.
Scientific Research Applications
DMC has been synthesized for scientific research purposes and has been used in various studies. It is a potent agonist of the serotonin 5-HT2A receptor and has been used to study the role of this receptor in various physiological and pathological conditions. DMC has also been used to study the structure-activity relationship of phenethylamines and to develop new compounds with improved pharmacological properties.
Mechanism of Action
DMC acts as a potent agonist of the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes. The activation of this receptor leads to the activation of various intracellular signaling pathways, which ultimately leads to the physiological effects of DMC. The exact mechanism of action of DMC is not fully understood, and further studies are needed to elucidate the molecular mechanisms involved.
Biochemical and Physiological Effects:
DMC has been shown to have various biochemical and physiological effects. It has been shown to induce the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. DMC has also been shown to increase heart rate, blood pressure, and body temperature. It has been reported to induce visual and auditory hallucinations, altered perception of time, and changes in mood and thought processes.
Advantages and Limitations for Lab Experiments
DMC has several advantages for lab experiments. It is a potent agonist of the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. DMC is also a relatively stable compound and can be stored for long periods without significant degradation. However, DMC has some limitations for lab experiments. It is a controlled substance, and its use is restricted in many countries. DMC is also a potent psychoactive compound, and its use requires careful handling and safety precautions.
Future Directions
DMC has several potential future directions for scientific research. It can be used to develop new compounds with improved pharmacological properties. DMC can also be used to study the role of the serotonin 5-HT2A receptor in various pathological conditions, such as schizophrenia and depression. Further studies are needed to elucidate the molecular mechanisms involved in the action of DMC and to develop new therapeutic agents based on this compound.
Conclusion:
In conclusion, (3,4-dimethoxybenzyl){[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amine is a chemical compound that has been synthesized for scientific research purposes. It is a potent agonist of the serotonin 5-HT2A receptor and has been used to study the role of this receptor in various physiological and pathological conditions. DMC has several advantages for lab experiments, but its use requires careful handling and safety precautions. Further studies are needed to elucidate the molecular mechanisms involved in the action of DMC and to develop new therapeutic agents based on this compound.
Synthesis Methods
The synthesis of DMC involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is 3,4-dimethoxybenzaldehyde, which is subjected to a series of reactions to form the final product. The key step in the synthesis is the formation of the cyclopentyl ring, which is achieved by a Grignard reaction. The final product is obtained after purification and characterization using various analytical techniques.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-25-19-9-7-17(13-21(19)27-3)15-24-16-23(11-5-6-12-23)18-8-10-20(26-2)22(14-18)28-4/h7-10,13-14,24H,5-6,11-12,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIODAWREAWOMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2(CCCC2)C3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5123666.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(isobutylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5123670.png)
![3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5123678.png)
![N-(2-methoxyphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5123681.png)
![N-[3-(methylthio)propyl]-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5123682.png)


![(4-bromophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B5123733.png)
![7,8-dimethyl-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5123736.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B5123738.png)

![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5123755.png)
![2-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5123760.png)
